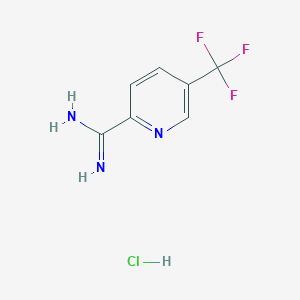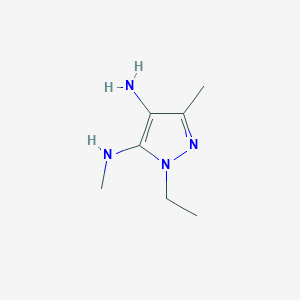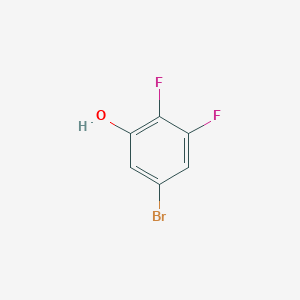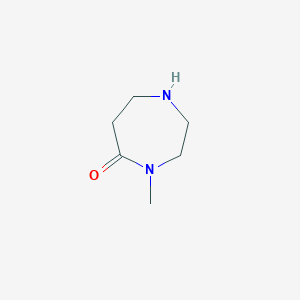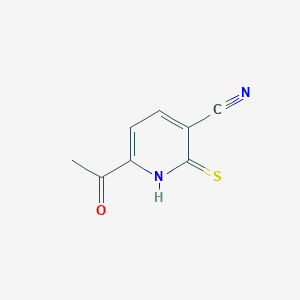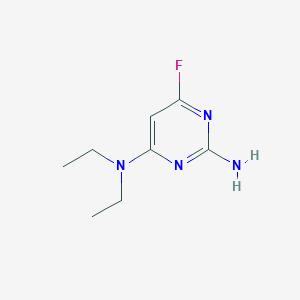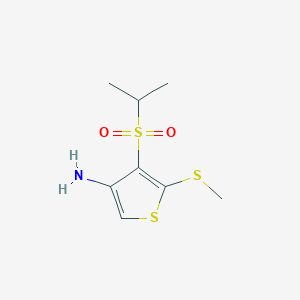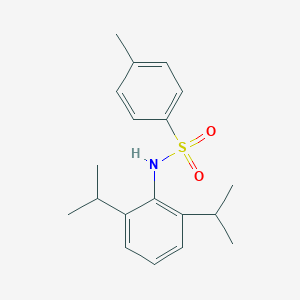
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide, also known as DIAS, is a sulfonamide compound that has been widely used in scientific research for its various applications. This compound is a white crystalline powder with a molecular weight of 329.45 g/mol and a melting point of 172-174°C. DIAS has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is based on its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, this compound reduces the production of bicarbonate ions, which leads to a decrease in the production of protons. This, in turn, leads to a decrease in the acidity of the body fluids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One of the major effects of this compound is its ability to reduce intraocular pressure. Intraocular pressure is the pressure inside the eye, which can lead to vision loss if it is too high. This compound has been shown to be effective in reducing intraocular pressure, which has led to its use in the treatment of glaucoma.
This compound has also been shown to have anticonvulsant activity. Anticonvulsants are drugs that are used to prevent or reduce the severity of seizures. This compound has been shown to be effective in reducing the frequency and severity of seizures in animal models.
実験室実験の利点と制限
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the major advantages of this compound is its ability to inhibit the activity of carbonic anhydrase, which has been shown to be effective in the treatment of various diseases. This compound has also been shown to form stable complexes with various metals, which has led to its use as a ligand in the synthesis of metal complexes.
One of the limitations of this compound is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound is also sensitive to light and air, which can lead to degradation over time.
将来の方向性
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has several potential future directions in scientific research. One of the potential future directions is the development of new carbonic anhydrase inhibitors based on the structure of this compound. These inhibitors could be more effective and have fewer side effects than existing inhibitors.
Another potential future direction is the synthesis of new metal complexes based on the structure of this compound. These complexes could have new applications in catalysis, drug delivery, and imaging.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has been widely used in scientific research for its various applications. This compound has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has several advantages and limitations for lab experiments, and it has several potential future directions in scientific research.
合成法
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been synthesized by several methods, including the reaction of 2,6-diisopropylaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 4-methylbenzenesulfonyl chloride. Another method involves the reaction of 2,6-diisopropylaniline with p-toluenesulfonic acid, followed by the reaction of the resulting intermediate with 4-methylbenzenesulfonyl chloride. In both methods, the final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been widely used in scientific research for its various applications. One of the major applications of this compound is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This compound inhibits the activity of carbonic anhydrase, which has been shown to be effective in the treatment of glaucoma, epilepsy, and other diseases.
This compound has also been used as a ligand in the synthesis of metal complexes. Metal complexes have been widely used in various fields, including catalysis, drug delivery, and imaging. This compound has been shown to form stable complexes with various metals, including copper, nickel, and cobalt.
特性
CAS番号 |
163704-71-0 |
|---|---|
分子式 |
C19H25NO2S |
分子量 |
331.5 g/mol |
IUPAC名 |
N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-13(2)17-7-6-8-18(14(3)4)19(17)20-23(21,22)16-11-9-15(5)10-12-16/h6-14,20H,1-5H3 |
InChIキー |
NTOVLBOISABMRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
同義語 |
1-(4-TOLUENENSULFONYLAMINO)-2,6-DIISOPROPYLBENZENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
